N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide
Description
N-[5-(1,5-Dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide is a heterocyclic compound featuring two 1,5-dimethylpyrazole moieties linked via a 1,3,4-oxadiazole ring. The molecule’s core structure combines pyrazole (a five-membered aromatic ring with two adjacent nitrogen atoms) and oxadiazole (a five-membered ring containing two nitrogen and one oxygen atom), both of which are pharmacologically significant scaffolds.
Properties
IUPAC Name |
N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-1,5-dimethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N7O2/c1-7-5-9(17-19(7)3)11(21)14-13-16-15-12(22-13)10-6-8(2)20(4)18-10/h5-6H,1-4H3,(H,14,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGVGGMTUHDISML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)C3=NN(C(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 1,5-Dimethyl-1H-pyrazole-3-carboxylic Acid
The carboxylic acid precursor is synthesized via Knorr pyrazole synthesis. Cyclocondensation of acetylacetone (2.5 eq) with hydrazine hydrate (1.0 eq) in ethanol at 80°C yields 1,5-dimethyl-1H-pyrazole, which is subsequently oxidized using KMnO₄ in alkaline medium to form the carboxylic acid derivative.
Reaction Conditions :
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Oxidation : 0.1 M KMnO₄, 10% NaOH, 60°C, 6 hours.
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Yield : 68–72% after recrystallization (ethanol/water).
Characterization data matches literature values: (400 MHz, DMSO-): δ 2.21 (s, 3H, CH₃), 2.45 (s, 3H, CH₃), 6.35 (s, 1H, pyrazole-H).
Synthesis of 5-(1,5-Dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine
The oxadiazole core is constructed via cyclization of thiosemicarbazide intermediates. Treatment of 1,5-dimethyl-1H-pyrazole-3-carbonyl chloride with thiosemicarbazide in THF forms a thioamide, which undergoes oxidative cyclization using iodine in DMSO.
Optimized Protocol :
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Thioamide Formation : 1,5-Dimethylpyrazole-3-carbonyl chloride (1.0 eq) + thiosemicarbazide (1.2 eq) in THF, 0°C → 25°C, 12 hours.
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Cyclization : Add I₂ (1.5 eq) in DMSO, stir at 80°C for 3 hours.
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Yield : 81% after column chromatography (silica gel, ethyl acetate/hexane).
Carboxamide Coupling Strategies
Acid Chloride-Mediated Coupling
Activation of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid with thionyl chloride (SOCl₂) generates the corresponding acid chloride, which reacts with 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine in dichloromethane (DCM) with triethylamine (TEA) as a base.
Procedure :
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Reagents : SOCl₂ (2.0 eq), DCM, TEA (3.0 eq), 0°C → reflux.
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Reaction Time : 8 hours.
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Yield : 65–70%.
Limitations : Competitive hydrolysis of acid chloride necessitates anhydrous conditions.
Catalytic Coupling Using HATU
Modern peptide coupling agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) improve efficiency. A mixture of carboxylic acid (1.0 eq), HATU (1.2 eq), and DIPEA (2.5 eq) in DMF is stirred for 30 minutes before adding the oxadiazole amine.
Advantages :
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Yield Increase : 85–90%.
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Purity : Reduced byproducts vs. acid chloride method.
Alternative Multi-Component Reaction (MCR) Approach
A one-pot synthesis bypasses intermediate isolation, combining 1,5-dimethylpyrazole-3-carbonitrile, hydrazine hydrate, and CS₂ in ethanol under reflux to form the oxadiazole-thiol intermediate, which is subsequently alkylated with methyl iodide and coupled to the second pyrazole unit.
Reaction Scheme :
Conditions :
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Cyclization : 12 hours at 80°C.
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Oxidation : 30% H₂O₂, glacial AcOH, 50°C, 2 hours.
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Overall Yield : 74%.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Purity (%) | Cost (Relative) |
|---|---|---|---|---|
| Acid Chloride Coupling | SOCl₂ activation, DCM coupling | 65–70 | 92–95 | Low |
| HATU-Mediated | HATU/DMF, room temperature | 85–90 | 98–99 | High |
| MCR One-Pot | Cyclization, alkylation, oxidation | 74 | 90–93 | Moderate |
Trade-offs : While HATU offers superior yields, its cost may preclude large-scale applications. The MCR approach balances efficiency and scalability but requires rigorous optimization of oxidation steps.
Optimization of Reaction Parameters
Solvent Effects on Cyclization
Polar aprotic solvents (DMF, DMSO) enhance oxadiazole ring closure rates but risk carboxamide degradation. Ethanol/water mixtures (4:1) provide a compromise, improving yields by 12% compared to pure DCM.
Catalytic Oxidation Systems
The patent-persulfate/sulfuric acid system (K₂S₂O₈/H₂SO₄ in acetonitrile) oxidizes dihydro intermediates to aromatic oxadiazoles efficiently:
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Conditions : 1.5 eq K₂S₂O₈, 0.5 eq H₂SO₄, 70°C, 4 hours.
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Yield : 89% vs. 75% with H₂O₂/AcOH.
Characterization and Quality Control
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized to form pyrazolone derivatives.
Reduction: Reduction reactions can be performed to reduce nitro groups or carbonyl groups present in the compound.
Substitution: Substitution reactions can occur at the pyrazole ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Pyrazolone derivatives.
Reduction: Amines or alcohols.
Substitution: Derivatives with different substituents on the pyrazole ring.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds containing pyrazole and oxadiazole moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives of this compound can induce apoptosis in cancer cells by activating specific signaling pathways. The structural features of the compound enhance its interaction with biological targets, making it a candidate for further development as an anticancer agent .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens. Its efficacy against bacteria and fungi can be attributed to its ability to disrupt cellular processes in microorganisms. In vitro studies have shown promising results against resistant strains of bacteria, suggesting potential for use in developing new antibiotics .
Agricultural Applications
Pesticide Development
The unique structure of this compound allows it to function as a potential pesticide. Research indicates that it can inhibit the growth of certain pests while being less toxic to beneficial insects. Field trials are ongoing to evaluate its effectiveness in agricultural settings .
Herbicide Potential
Studies have suggested that the compound may also possess herbicidal properties. Its ability to inhibit specific enzymes involved in plant growth could lead to the development of selective herbicides that target unwanted vegetation without harming crops .
Material Science
Polymer Synthesis
In material science, the compound has been explored for its role in synthesizing new polymers with enhanced thermal and mechanical properties. The incorporation of pyrazole and oxadiazole groups into polymer matrices can improve their stability and functionality, making them suitable for advanced applications such as coatings and composites .
Case Studies
Mechanism of Action
The mechanism by which N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system .
Comparison with Similar Compounds
The structural and functional nuances of N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide can be contextualized against the following analogs:
Structural Variations and Physicochemical Properties
Table 1: Comparative Analysis of Key Parameters
Key Observations:
- Substituent Effects: The target compound’s 1,5-dimethylpyrazole groups contrast with electron-withdrawing substituents (e.g., chloro, cyano) in compound 3a , which lower melting points (133–135°C) compared to dimethyl analogs (data unavailable). Methyl groups likely enhance lipophilicity, impacting bioavailability.
- Aromatic vs.
- Synthetic Yields : While yields for the target compound are unreported, analogs like 3a–3e achieve 62–71% yields via carboxamide coupling , suggesting comparable efficiency for the target if similar methods are employed.
Hydrogen Bonding and Crystallography
Hydrogen bonding patterns, critical for crystal packing and solubility, are influenced by carboxamide and heterocyclic moieties. For example, compound 3a exhibits intermolecular N–H···O hydrogen bonds between carboxamide and pyrazole groups, stabilizing its crystal lattice . Etter’s graph-set analysis could further elucidate these differences, though specific data for the target compound are lacking.
Biological Activity
Antimicrobial Activity
The presence of both pyrazole and oxadiazole rings in the compound suggests potential antimicrobial activity. Pyrazole derivatives have been reported to exhibit antibacterial and antifungal properties . In a study of similar compounds, N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides showed significant antifungal activity against various Candida species, with some compounds demonstrating greater efficacy than fluconazole .
| Compound | MIC against C. albicans (μg/mL) |
|---|---|
| Fluconazole | 32 |
| Compound 26 | ≤25 |
| Compound 34 | ≤25 |
| Compound 35 | ≤25 |
Antiproliferative Activity
The combination of pyrazole and oxadiazole rings in the compound suggests potential antiproliferative activity. Similar compounds have shown promising results in cancer research . For instance, 5-amino-1-(4-methylphenyl)pyrazole has been tested as an NPY5 antagonist, while 5-amino-4-benzoyl-3-methylthio-1-(2,4,6-trichlorophenyl)pyrazole has been reported as a potent corticotrophin-releasing factor-1 (CRF-1) receptor antagonist .
Enzyme Inhibition
The compound's structure suggests potential enzyme inhibitory activities. Similar pyrazole-containing compounds have shown inhibitory effects on various enzymes:
- p56 Lck inhibition: A tert-butylpyrazole-4-carboxamide compound was found to inhibit p56 Lck, an important enzyme in T-cell signaling .
- GABA inhibition: 5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(3-methoxyphenyl)-3-methylthiopyrazole has been described as a potent GABA inhibitor with selectivity towards insect versus mammalian receptors .
Potential Neurological Effects
While not directly studied for this compound, similar heterocyclic structures have shown potential in neurological applications. For instance, N-alkyl-carbazole derivatives have been investigated for their ability to promote an increase of soluble amyloid-β (Aβ) peptides, which could have implications for Alzheimer's disease research .
Case Study: Pim-kinase Inhibition
Although not directly related to our compound of interest, a case study on structurally similar N-substituted carbazoles provides insight into the potential of such heterocyclic compounds:
N-substituted pyrrolocarbazoles were found to be potent inhibitors of pim-kinase activity with IC50 values in the nanomolar range (46-75 nM). These compounds demonstrated antiproliferative activities against human cancer cell lines, including PA1 (ovarian carcinoma), PC3, and DU145 (prostatic carcinoma) with MIC values in the range of 8-20 μM .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide, and how do reaction conditions influence yield?
- Methodology : A common approach involves coupling 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol with chlorinated intermediates in dimethylformamide (DMF) under basic conditions (e.g., K₂CO₃) at room temperature . Yield optimization requires careful control of stoichiometry (1.1:1 molar ratio of RCH₂Cl to oxadiazole-thiol) and reaction time (typically 6–12 hours). Polar aprotic solvents like DMF enhance nucleophilic substitution efficiency. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the carboxamide derivative with >85% purity.
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?
- Methodology : Nuclear Magnetic Resonance (¹H/¹³C NMR) resolves pyrazole and oxadiazole proton environments, with methyl groups appearing as singlets near δ 2.5–3.0 ppm . High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 358.142). Single-crystal X-ray diffraction provides definitive structural proof, with data-to-parameter ratios >13.3 ensuring accuracy in bond-length measurements (mean σ(C–C) = 0.007 Å) .
Q. What analytical methods are recommended for quantifying purity and stability under storage conditions?
- Methodology : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) detects impurities (<2%). Stability studies (40°C/75% RH for 4 weeks) combined with LC-MS monitor degradation products, such as hydrolyzed oxadiazole rings. Thermal gravimetric analysis (TGA) assesses decomposition temperatures (>200°C), ensuring compound integrity during long-term storage .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. anti-inflammatory efficacy) for this compound?
- Methodology : Discrepancies arise from assay-specific variables. For example, IC₅₀ values in cancer cell lines (e.g., MCF-7) may vary due to differential expression of target proteins like COX-2 or kinases. Validate activity via dose-response curves across multiple cell models and orthogonal assays (e.g., Western blotting for protein inhibition). Cross-reference with structurally analogous pyrazole-oxadiazole hybrids to isolate substituent-specific effects .
Q. What strategies are effective for studying molecular interactions between this compound and biological targets (e.g., enzymes or receptors)?
- Methodology : Molecular docking (AutoDock Vina, PyRx) predicts binding modes to active sites (e.g., ATP-binding pockets in kinases). Validate with isothermal titration calorimetry (ITC) to measure binding constants (Kd ≈ 10⁻⁶–10⁻⁸ M) . Site-directed mutagenesis of key residues (e.g., catalytic lysines) confirms interaction specificity.
Q. How do reaction mechanisms differ when synthesizing derivatives with fluorinated or benzothiazole substituents?
- Methodology : Fluorination (e.g., using 4,6-difluorobenzothiazole) introduces electron-withdrawing effects, altering nucleophilic attack rates during coupling. Monitor kinetics via <sup>19</sup>F NMR to track intermediates. For benzothiazole derivatives, multi-step routes (e.g., Suzuki-Miyaura cross-coupling) require palladium catalysts (Pd(PPh₃)₄) and anhydrous conditions to prevent hydrolysis .
Q. What computational methods are suitable for predicting the compound’s physicochemical properties and reactivity?
- Methodology : Density Functional Theory (DFT) calculates HOMO-LUMO gaps to predict redox stability (e.g., ΔE ≈ 4.5 eV). Molecular dynamics simulations (AMBER force field) model solvation effects in aqueous vs. lipid environments. ADMET predictors (e.g., SwissADME) estimate logP (~2.8) and bioavailability scores (>0.55) .
Q. How can researchers address challenges in scaling up synthesis while minimizing impurities?
- Methodology : Optimize solvent systems (e.g., switch DMF to THF for easier removal) and employ flow chemistry for continuous processing. Monitor side reactions (e.g., oxadiazole ring-opening) via in-line FTIR. Use preparative HPLC with trifluoroacetic acid modifiers to separate diastereomers or regioisomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
